molecular formula C11H12N2S B2913767 3-Methyl-4-[(4-Methylphenyl)Sulfanyl]-1H-Pyrazole CAS No. 318238-20-9

3-Methyl-4-[(4-Methylphenyl)Sulfanyl]-1H-Pyrazole

Cat. No.: B2913767
CAS No.: 318238-20-9
M. Wt: 204.29
InChI Key: DCGYKOZKXULLLH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-[(4-Methylphenyl)Sulfanyl]-1H-Pyrazole typically involves the reaction of 3-methyl-1H-pyrazole with 4-methylbenzenethiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion .

Industrial Production Methods

This would include optimizing reaction conditions, using larger reactors, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-[(4-Methylphenyl)Sulfanyl]-1H-Pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-4-[(4-Methylphenyl)Sulfanyl]-1H-Pyrazole has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Methyl-4-[(4-Methylphenyl)Sulfanyl]-1H-Pyrazole is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1H-Pyrazole: Lacks the 4-methylphenylsulfanyl group, making it less complex.

    4-Methylphenylsulfanyl-1H-Pyrazole: Similar structure but without the methyl group on the pyrazole ring.

    5-Methyl-4-(p-tolylthio)-1H-Pyrazole: Another derivative with a different substitution pattern

Uniqueness

3-Methyl-4-[(4-Methylphenyl)Sulfanyl]-1H-Pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-methyl-4-(4-methylphenyl)sulfanyl-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-8-3-5-10(6-4-8)14-11-7-12-13-9(11)2/h3-7H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGYKOZKXULLLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(NN=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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